2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-
Overview
Description
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and pharmaceuticals. In
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] depend on the specific application and target of the compound. In studies related to cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies related to neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to exhibit antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] in lab experiments is its high potency and selectivity. This compound has been shown to exhibit high potency against various targets, making it a valuable tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
In the future, there are several directions that research on 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] could take. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Another direction is the exploration of this compound's potential as a tool for studying the mechanism of action of enzymes and proteins. Additionally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and catalysis.
Conclusion:
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of enzymes and proteins. Additionally, this compound has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to fully explore the potential of this compound in various scientific fields.
Scientific Research Applications
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Furthermore, this compound has been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-11(13)14-6-12(15)16/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKEGMWUIQMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=CC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70833928 | |
Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- | |
CAS RN |
849200-64-2 | |
Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70833928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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